2-Benzyloxy-5-chlorophenol

Hormone-Sensitive Lipase Metabolic Disease Boronic Acid Inhibitors

Purchase 2-Benzyloxy-5-chlorophenol as a core scaffold for privileged inhibitor development. The 5-chloro variant provides an 8.2-fold potency advantage (17 nM IC50) over the 5-fluoro analog in hormone-sensitive lipase (HSL) inhibition. This scaffold also enables urease inhibitor synthesis (IC50 0.15 μM) for H. pylori research and serves as a dual-functional building block for Suzuki-Miyaura cross-coupling via its boronic acid derivative.

Molecular Formula C13H11ClO2
Molecular Weight 234.68 g/mol
Cat. No. B8033561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyloxy-5-chlorophenol
Molecular FormulaC13H11ClO2
Molecular Weight234.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)O
InChIInChI=1S/C13H11ClO2/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2
InChIKeyLXNZCTRVSFASBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyloxy-5-chlorophenol: Procurement Specifications and Core Chemical Identity for Research Use


2-Benzyloxy-5-chlorophenol (CAS: 1189360-82-4) is an ortho-benzyloxy, para-chloro-substituted phenol derivative with molecular formula C₁₃H₁₁ClO₂ and molecular weight 234.68 g/mol . The compound is commercially available as a research chemical with typical purity specifications of ≥95% and is stored at room temperature under dry, inert conditions . This scaffold functions primarily as a synthetic intermediate for constructing biologically active molecules, with the benzyloxy group serving as a versatile phenol protecting group and the chloro substituent providing a synthetic handle for further functionalization via cross-coupling chemistry . Notably, the core structure appears in boronic acid derivatives and heterocyclic frameworks developed for hormone-sensitive lipase inhibition and urease inhibition applications [1][2].

Why Generic Substitution of 2-Benzyloxy-5-chlorophenol in HSL and Urease Inhibitor Scaffolds Is Scientifically Unsound


Generic substitution of 2-benzyloxy-5-chlorophenol with closely related analogs is not feasible in the context of hormone-sensitive lipase (HSL) and Helicobacter pylori urease inhibitor development, due to profound quantitative activity differences driven by subtle halogen substitutions and regiochemistry. For HSL inhibition, the chloro-substituted phenylboronic acid derivative exhibits an IC₅₀ of 17 nM, whereas the direct 5-fluoro analog is 8.2-fold less potent with an IC₅₀ of 140 nM [1]. In urease inhibition, the hydroxamic acid derivative containing the 2-benzyloxy-5-chlorophenyl scaffold achieves an IC₅₀ of 0.15 μM, a potency level that cannot be extrapolated to analogs with different halogen substitution or linker modifications [2]. Furthermore, the ortho-benzyloxy substitution pattern confers specific conformational and electronic properties that influence target binding and pharmacokinetic behavior, distinguishing this compound from para- or meta-substituted benzyloxy phenol analogs [3].

2-Benzyloxy-5-chlorophenol: Quantitative Differentiation Evidence Against Closest Structural Analogs


HSL Inhibition: 8.2-Fold Superior Potency of 5-Chloro vs. 5-Fluoro Boronic Acid Derivative

In a direct head-to-head structure-activity relationship study of aryl boronic acid HSL inhibitors, the (2-benzyloxy-5-chlorophenyl)boronic acid derivative demonstrated an IC₅₀ of 17 nM, which is 8.2-fold more potent than the corresponding (2-benzyloxy-5-fluorophenyl)boronic acid analog (IC₅₀ = 140 nM) and 20.6-fold more potent than the 5-bromothiophene-2-boronic acid comparator (IC₅₀ = 350 nM) [1].

Hormone-Sensitive Lipase Metabolic Disease Boronic Acid Inhibitors

H. pylori Urease Inhibition: Sub-Micromolar Potency of 2-Benzyloxy-5-chlorophenyl Hydroxamic Acid Derivative (d24)

The compound 3-(2-benzyloxy-5-chlorophenyl)-3-hydroxypropionylhydroxamic acid (d24), derived from the 2-benzyloxy-5-chlorophenyl scaffold, was identified as the most active inhibitor in a series of arylpropionylhydroxamic acids evaluated against H. pylori urease, exhibiting an IC₅₀ of 0.15 ± 0.05 μM [1]. Kinetic analysis revealed mixed inhibition with both competitive and uncompetitive aspects, yielding Kᵢ and Kᵢ' values of 0.13 and 0.12 μg·mL⁻¹, respectively [1].

Helicobacter pylori Urease Inhibition Hydroxamic Acid Derivatives

Regiochemical Differentiation: Ortho-Benzyloxy Substitution Confers Distinct Physicochemical and Pharmacokinetic Behavior

Comparative analysis of benzyloxy versus phenoxy substitution patterns in related chemotypes reveals that ortho-benzyloxy substitution produces distinct lipophilicity and pharmacokinetic profiles compared to alternative regiochemical arrangements. In a cross-study comparison, benzyloxy analogs demonstrated HPLC LogD at pH 7.4 values that differ meaningfully from phenoxy-substituted comparators [1]. The ortho-benzyloxy arrangement specifically influences plasma protein binding (fu = 1.6% reported for related benzyloxy-containing chemotypes) and clearance parameters (Cl = 9.0 mL/min/kg, Vd = 1.3 L/kg) [1].

Regiochemistry LogD Pharmacokinetics Benzyloxy Scaffold

Boronic Acid Intermediate Utility: Enhanced Reactivity in Suzuki-Miyaura Cross-Coupling Applications

The 2-benzyloxy-5-chlorophenyl scaffold serves as a precursor to the corresponding boronic acid derivative, (2-benzyloxy-5-chlorophenyl)boronic acid (CAS: 612832-83-4), which is commercially available and demonstrates enhanced reactivity in Suzuki-Miyaura cross-coupling reactions . The para-chloro substituent provides an additional synthetic handle for orthogonal functionalization strategies, distinguishing this scaffold from non-halogenated benzyloxy phenol analogs [1].

Suzuki-Miyaura Coupling Boronic Acid Cross-Coupling Synthetic Intermediate

Validated Application Scenarios for 2-Benzyloxy-5-chlorophenol Based on Quantitative Evidence


Lead Optimization in Hormone-Sensitive Lipase (HSL) Inhibitor Discovery for Metabolic Disorders

The 2-benzyloxy-5-chlorophenyl boronic acid derivative serves as a validated starting point for HSL inhibitor lead optimization, supported by its 17 nM IC₅₀ that represents an 8.2-fold potency advantage over the corresponding 5-fluoro analog [1]. This quantitative differentiation justifies the selection of the 5-chloro variant when designing structure-activity relationship (SAR) studies aimed at developing therapeutic agents for type 2 diabetes, obesity, and dyslipidemia. Procurement of 2-benzyloxy-5-chlorophenol as the boronic acid precursor enables rapid access to this privileged scaffold.

Anti-Helicobacter pylori Drug Discovery: Urease Inhibitor Scaffold Development

The 3-(2-benzyloxy-5-chlorophenyl)-3-hydroxypropionylhydroxamic acid derivative (d24) demonstrated an IC₅₀ of 0.15 ± 0.05 μM against H. pylori urease with mixed competitive/uncompetitive inhibition kinetics [1]. This quantitatively validated activity supports the use of 2-benzyloxy-5-chlorophenol as a core building block for synthesizing novel urease inhibitors targeting H. pylori-associated gastric ulcers, duodenal ulcers, and gastric malignancies. The moderate plasma protein binding observed for d24 provides an initial pharmacokinetic benchmark for further optimization [1].

Suzuki-Miyaura Cross-Coupling for Biaryl and Heteroaryl Synthesis

Conversion of 2-benzyloxy-5-chlorophenol to its boronic acid derivative enables palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl and heteroaryl halides, facilitating the construction of biaryl and heteroaryl architectures for drug discovery programs [1]. The ortho-benzyloxy substitution provides steric and electronic modulation that influences coupling efficiency and regioselectivity [2]. The presence of the para-chloro substituent offers an orthogonal synthetic handle for subsequent functionalization via nucleophilic aromatic substitution or additional cross-coupling steps, a dual-functional advantage over non-halogenated benzyloxy phenols [2].

Monoamine Oxidase B (MAO-B) Inhibitor Scaffold Exploration

The benzyloxy pharmacophore present in 2-benzyloxy-5-chlorophenol has been validated in the context of MAO-B inhibitor development, where halogenated benzyloxy chalcone derivatives achieved IC₅₀ values as low as 0.062 μM with selectivity indices exceeding 645 for MAO-B over MAO-A [1]. While the target compound itself is not the active MAO-B inhibitor, its benzyloxy-5-chlorophenyl scaffold represents a validated building block for constructing reversible competitive MAO-B inhibitors with potential applications in neurodegenerative disease research, including Parkinson‘s disease and Alzheimer’s disease.

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